molecular formula C10H11BrO B1377589 2-Bromo-4-isopropylbenzaldehyde CAS No. 861897-63-4

2-Bromo-4-isopropylbenzaldehyde

Cat. No.: B1377589
CAS No.: 861897-63-4
M. Wt: 227.1 g/mol
InChI Key: VTYCJXMPNYVBSZ-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an isopropyl group at the fourth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropylbenzaldehyde typically involves the bromination of 4-isopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dichloromethane and temperature control to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

    Reduction: NaBH₄ in methanol or ethanol at room temperature.

    Substitution: NaOCH₃ in methanol under reflux conditions.

Major Products:

    Oxidation: 2-Bromo-4-isopropylbenzoic acid.

    Reduction: 2-Bromo-4-isopropylbenzyl alcohol.

    Substitution: 2-Methoxy-4-isopropylbenzaldehyde (when using NaOCH₃).

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropylbenzaldehyde largely depends on its functional groups. The aldehyde group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-4-methylbenzaldehyde
  • 2-Bromo-4-ethylbenzaldehyde

Comparison: 2-Bromo-4-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes. For example, the isopropyl group can enhance the compound’s stability and reduce the likelihood of side reactions compared to smaller substituents like methyl or ethyl groups .

Properties

IUPAC Name

2-bromo-4-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCJXMPNYVBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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